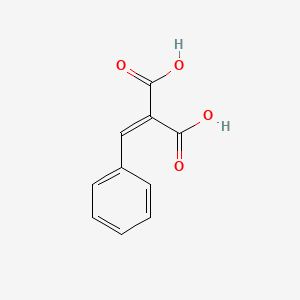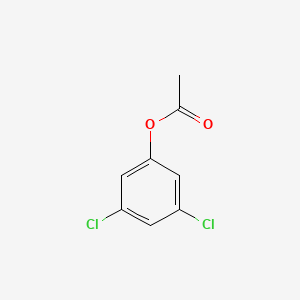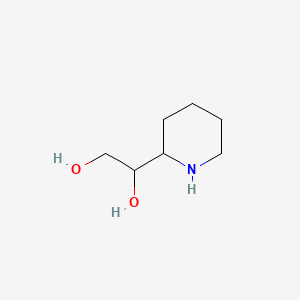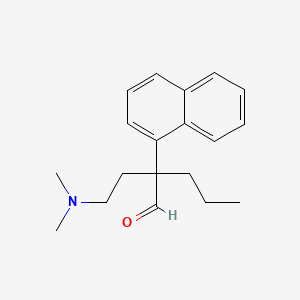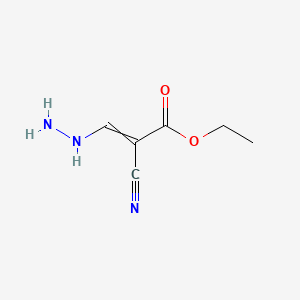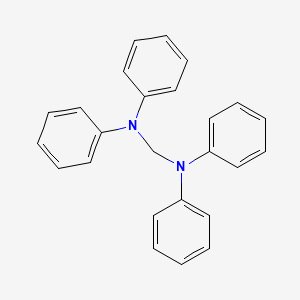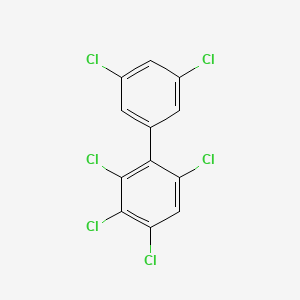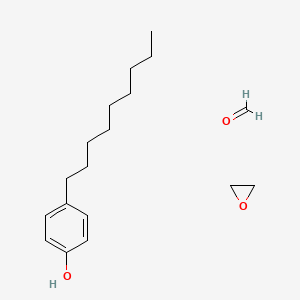
Formaldehyde;4-nonylphenol;oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formaldehyde;4-nonylphenol;oxirane is a complex polymeric compound formed by the reaction of formaldehyde, 4-nonylphenol, and oxirane. This compound is known for its unique chemical properties and is widely used in various industrial applications. It is identified by the CAS number 30846-35-6 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 4-nonylphenol and oxirane involves the polymerization of formaldehyde with 4-nonylphenol and oxirane. The reaction typically occurs under controlled conditions to ensure the formation of the desired polymer. The process involves:
Polymerization Reaction: Formaldehyde reacts with 4-nonylphenol and oxirane in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of formaldehyde, polymer with 4-nonylphenol and oxirane is carried out in large reactors where the reactants are mixed and subjected to the required reaction conditions. The polymer is then purified and processed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Formaldehyde;4-nonylphenol;oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced products.
Substitution: The polymer can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
Formaldehyde;4-nonylphenol;oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other industrial products
Mécanisme D'action
The mechanism of action of formaldehyde, polymer with 4-nonylphenol and oxirane involves its interaction with various molecular targets. The polymer can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context in which the polymer is used .
Comparaison Avec Des Composés Similaires
Formaldehyde;4-nonylphenol;oxirane can be compared with other similar compounds, such as:
Phenol, 4-nonyl-, polymer with formaldehyde and oxirane: Similar in structure but may have different properties and applications.
Ethylene oxide-formaldehyde-4-nonylphenol polymer: Another related compound with distinct characteristics.
Phenol, p-nonyl-, polymer with ethylene oxide and formaldehyde: Shares similarities but differs in specific applications and properties.
These comparisons highlight the uniqueness of formaldehyde, polymer with 4-nonylphenol and oxirane in terms of its chemical properties and applications.
Propriétés
Numéro CAS |
30846-35-6 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
formaldehyde;4-nonylphenol;oxirane |
InChI |
InChI=1S/C15H24O.C2H4O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-2-3-1;1-2/h10-13,16H,2-9H2,1H3;1-2H2;1H2 |
Clé InChI |
XDEDAMYMUCXNQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1 |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)O.C=O.C1CO1 |
| 30846-35-6 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



